Cas no 2866254-29-5 ((5S)-5-(aminomethyl)-4-methylmorpholin-3-one)

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one 化学的及び物理的性質
名前と識別子
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- EN300-37476966
- 2866254-29-5
- (5S)-5-(aminomethyl)-4-methylmorpholin-3-one
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- インチ: 1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1
- InChIKey: TZRKYCCNZAAKMF-YFKPBYRVSA-N
- SMILES: O1CC(N(C)[C@@H](CN)C1)=O
計算された属性
- 精确分子量: 144.089877630g/mol
- 同位素质量: 144.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 55.6Ų
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37476966-0.05g |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95.0% | 0.05g |
$229.0 | 2025-03-16 | |
Enamine | EN300-37476966-10.0g |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
Enamine | EN300-37476966-5.0g |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
Aaron | AR02808V-1g |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95% | 1g |
$1381.00 | 2025-02-15 | |
Enamine | EN300-37476966-0.25g |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95.0% | 0.25g |
$487.0 | 2025-03-16 | |
1PlusChem | 1P02800J-250mg |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95% | 250mg |
$664.00 | 2024-05-07 | |
Aaron | AR02808V-100mg |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95% | 100mg |
$496.00 | 2025-02-15 | |
Aaron | AR02808V-10g |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95% | 10g |
$5850.00 | 2023-12-15 | |
1PlusChem | 1P02800J-100mg |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95% | 100mg |
$485.00 | 2024-05-07 | |
Aaron | AR02808V-250mg |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one |
2866254-29-5 | 95% | 250mg |
$695.00 | 2025-02-15 |
(5S)-5-(aminomethyl)-4-methylmorpholin-3-one 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
(5S)-5-(aminomethyl)-4-methylmorpholin-3-oneに関する追加情報
The Comprehensive Overview of (5S)-5-(Aminomethyl)-4-Methylmorpholin-3-One (CAS No. 2866254-29-5)
(5S)-5-(Aminomethyl)-4-Methylmorpholin-3-One, identified by the CAS registry number 2866254-29-5, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the broader class of morpholines, which are six-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The specific stereochemistry at the 5th position, denoted by the (S) configuration, plays a crucial role in determining its physical properties, reactivity, and biological activity.
The synthesis of (5S)-5-(Aminomethyl)-4-Methylmorpholin-3-One involves a multi-step process that typically begins with the preparation of morpholine derivatives. Recent advancements in asymmetric synthesis have enabled the selective formation of the (S) enantiomer, which is critical for applications in chiral recognition and drug design. The compound's structure features a morpholine ring with a methyl group at position 4 and an aminomethyl substituent at position 5. This arrangement imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
One of the most promising applications of (5S)-5-(Aminomethyl)-4-Methylmorpholin-3-One lies in its use as a chiral auxiliary in asymmetric catalysis. Researchers have demonstrated that this compound can effectively induce high enantioselectivity in various catalytic reactions, including aldol additions and Michael additions. Its ability to stabilize transition states through hydrogen bonding and steric interactions has made it a valuable tool in the construction of complex molecular architectures.
In the field of pharmacology, (5S)-5-(Aminomethyl)-4-Methylmorpholin-3-One has shown potential as a lead compound for drug discovery. Recent studies have highlighted its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs) and kinase enzymes. Its structural versatility allows for further functionalization to enhance bioavailability, potency, and selectivity, making it a promising candidate for therapeutic development.
The compound's role in materials science is another area of active research. Due to its rigid structure and ability to form hydrogen bonds, (5S)-5-(Aminomethyl)-4-Methylmorpholin-3-One has been explored as a component in self-assembled monolayers and supramolecular polymers. These materials exhibit unique mechanical and electronic properties, which could find applications in nanotechnology and advanced materials.
Recent breakthroughs in computational chemistry have further enhanced our understanding of (5S)-5-(Aminomethyl)-4-Methylmorpholin-3-One's properties. Quantum mechanical calculations have provided insights into its electronic structure, enabling more accurate predictions of its reactivity and interaction with other molecules. This computational approach has complemented experimental studies, accelerating the discovery of novel applications for this compound.
In conclusion, (5S)-5-(Aminomethyl)-4-Methylmorpholin-3-One (CAS No. 2866254-29-5) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, stereochemistry, and functional groups make it an invaluable tool in organic synthesis, catalysis, pharmacology, and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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